molecular formula C17H15FN4O B1383851 4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2096158-18-6

4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B1383851
CAS No.: 2096158-18-6
M. Wt: 310.33 g/mol
InChI Key: JEZGJEHZUQKHAR-UHFFFAOYSA-N
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Description

4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    A study by Quiroga et al. (1998) describes the synthesis of compounds similar to 4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one, emphasizing tricyclic linear structures and regiospecificity, established through NMR measurements (Quiroga et al., 1998).

  • Regioselective Synthesis

    Quiroga et al. (2001) further elaborated on regioselective synthesis processes for similar compounds, providing insight into reaction mechanisms and structural studies of predominant tautomeric forms (Quiroga et al., 2001).

  • Green Synthesis Approaches

    A 2020 study by Devi et al. introduced a green, efficient protocol for synthesizing similar compounds, highlighting benefits like simple handling, environmentally friendly conditions, and excellent yields (Devi et al., 2020).

Structural and Pharmacological Analysis

  • Structural Comparisons

    Portilla et al. (2008) conducted structural comparisons of isomeric series of similar compounds, providing valuable insights into molecular interactions and crystal structures (Portilla et al., 2008).

  • Synthesis and Pharmacological Assessment

    Silva et al. (2011) reported on the synthesis and pharmacological analyses of derivatives of pyrazolo[3,4-b]quinoline, providing insights into their potential biological and pharmacological activities (Silva et al., 2011).

  • Discovery and SAR Study

    Zhang et al. (2008) discussed the discovery and structure-activity relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including derivatives similar to the compound , highlighting their role as potent apoptosis inducers (Zhang et al., 2008).

  • Synthesis in Ionic Liquid

    A study by Shi and Yang (2011) describes the synthesis of derivatives in ionic liquid, a method that offers milder reaction conditions and an environmentally benign approach (Shi & Yang, 2011).

Properties

IUPAC Name

4-amino-1-(3-fluorophenyl)-7-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-9-5-13-15(14(23)6-9)16(19)12-8-20-22(17(12)21-13)11-4-2-3-10(18)7-11/h2-4,7-9H,5-6H2,1H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZGJEHZUQKHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 3
4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 4
4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 5
4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 6
4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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